1-methyl-4-methylidenecyclohexane
Overview
Description
1-methyl-4-methylidenecyclohexane is an organic compound with the molecular formula C₈H₁₄ It is a derivative of cyclohexane, characterized by the presence of a methyl group and a methylene group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-methyl-4-methylidenecyclohexane can be synthesized through several methods. One common approach involves the Wittig reaction, where cyclohexanone is reacted with a phosphonium ylide to form the desired product . The reaction typically requires anhydrous conditions and the use of a strong base such as n-butyllithium.
Industrial Production Methods: Industrial production of this compound often involves the dehydration of 2-methylcyclohexanol. This process can be catalyzed by acidic conditions, leading to the formation of the methylene group on the cyclohexane ring .
Chemical Reactions Analysis
Types of Reactions: 1-methyl-4-methylidenecyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methylene group to a methyl group, forming 1-methyl-4-methylcyclohexane.
Substitution: The compound can undergo substitution reactions, where the methylene group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under UV light.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 1-methyl-4-methylcyclohexane.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-methyl-4-methylidenecyclohexane has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-methyl-4-methylidenecyclohexane involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The methylene group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
1-Methylcyclohexene: Similar structure but lacks the methylene group.
3-Methylcyclohexene: Methyl group positioned differently on the cyclohexane ring.
4-Methyl-1-methylenecyclohexane: Similar structure with a different arrangement of the methyl and methylene groups.
Uniqueness: 1-methyl-4-methylidenecyclohexane is unique due to the presence of both a methyl and a methylene group on the cyclohexane ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-methyl-4-methylidenecyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-7-3-5-8(2)6-4-7/h8H,1,3-6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTOPLRMDZJIGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=C)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334324 | |
Record name | 1-Methyl-4-methylenecyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2808-80-2 | |
Record name | 1-Methyl-4-methylenecyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-methyl-4-methylenecyclohexane in the synthesis of pravastatin?
A1: 1-Methyl-4-methylenecyclohexane serves as the starting material in the total synthesis of pravastatin. The researchers utilized a desymmetrization strategy, employing an asymmetric ene reaction on this compound to establish the initial chiral center. This step is crucial as it sets the stage for the subsequent diastereoselective steps that ultimately lead to the desired stereochemistry of pravastatin [].
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